molecular formula C6H7Cl3N2 B3053986 3,5-Dichlorophenylhydrazine hydrochloride CAS No. 57396-93-7

3,5-Dichlorophenylhydrazine hydrochloride

Cat. No.: B3053986
CAS No.: 57396-93-7
M. Wt: 213.5 g/mol
InChI Key: BDXZOJVMTJOAPS-UHFFFAOYSA-N
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Description

3,5-Dichlorophenylhydrazine hydrochloride is an organic compound with the linear formula Cl2C6H3NHNH2 · HCl . It has a molecular weight of 213.49 . It is a highly pure chemical compound and is commonly used for research and development .


Synthesis Analysis

This compound has been used as a building block for the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives . These derivatives have been used as anti-leukemic agents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H6Cl2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H . The SMILES string representation is Cl.NNc1cc(Cl)cc(Cl)c1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is used in the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives .


Physical and Chemical Properties Analysis

This compound appears as an off-white powder . It has a melting point range of 208-210 °C . It is soluble in water .

Scientific Research Applications

Synthesis of Novel Compounds

  • 3,5-Dichlorophenylhydrazine hydrochloride is utilized in the synthesis of various novel compounds. For instance, it has been used to prepare 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, a product characterized by high yield and purity, highlighting its effectiveness as a reagent in organic synthesis (Li Wei-guo, 2012).

Pharmaceutical and Antibacterial Applications

  • Some derivatives synthesized from this compound exhibit high antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents or pharmaceuticals (O. A. Abd Allah, A. El-Saghier, A. Kadry, 2015).

Involvement in Cyclization Reactions

  • The compound plays a critical role in cyclization reactions. For example, a study discussed the spontaneous cyclization of N-(3,5-Dichlorophenyl)-2-cysteinylsuccinimide methyl ester hydrochloride to form a more stable thiazine derivative, demonstrating its significance in complex chemical reactions (H. Shih, G. Rankin, 1988).

Role in Ecotoxicological Studies

Application in Chemical Crystallography

Safety and Hazards

3,5-Dichlorophenylhydrazine hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation. It is also toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment including gloves, protective clothing, and eye/face protection should be worn .

Future Directions

While specific future directions for 3,5-Dichlorophenylhydrazine hydrochloride are not detailed in the search results, it’s known that the compound has been used in the synthesis of derivatives that act as anti-leukemic agents . This suggests potential future research directions in the field of medicinal chemistry and oncology.

Properties

IUPAC Name

(3,5-dichlorophenyl)hydrazine;hydron;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXZOJVMTJOAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=C(C=C(C=C1Cl)Cl)NN.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63352-99-8
Details Compound: Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:1)
Record name Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63352-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

213.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57396-93-7
Record name Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57396-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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